molecular formula C21H19BrF2N2OS B3224001 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole CAS No. 1226451-59-7

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B3224001
CAS No.: 1226451-59-7
M. Wt: 465.4
InChI Key: WBCKVWBKCLAWKL-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:

    Step 1: Formation of the imidazole ring through a cyclization reaction involving appropriate precursors.

    Step 2: Introduction of the 4-bromophenyl group via a substitution reaction.

    Step 3: Attachment of the cyclopentylsulfanyl group through a thiolation reaction.

    Step 4: Incorporation of the 4-(difluoromethoxy)phenyl group using a coupling reaction.

Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole include:

  • 4-Bromophenylacetic acid
  • Bromfenac
  • Para-Bromoamphetamine

These compounds share the 4-bromophenyl group but differ in other functional groups and overall structure

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrF2N2OS/c22-15-7-5-14(6-8-15)19-13-25-21(28-18-3-1-2-4-18)26(19)16-9-11-17(12-10-16)27-20(23)24/h5-13,18,20H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCKVWBKCLAWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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